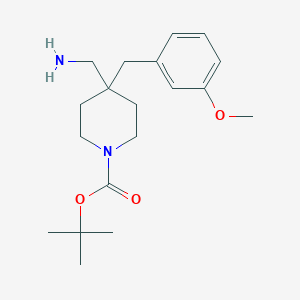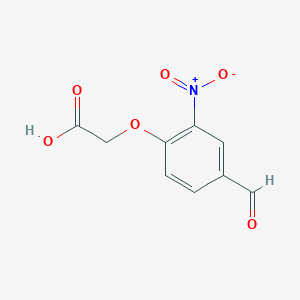![molecular formula C26H26BrN3O5 B2565105 3'-(4-bromobenzoyl)-4'-hydroxy-1-methyl-1'-(3-morpholinopropyl)spiro[indoline-3,2'-pyrrole]-2,5'(1'H)-dione CAS No. 867137-58-4](/img/structure/B2565105.png)
3'-(4-bromobenzoyl)-4'-hydroxy-1-methyl-1'-(3-morpholinopropyl)spiro[indoline-3,2'-pyrrole]-2,5'(1'H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3'-(4-bromobenzoyl)-4'-hydroxy-1-methyl-1'-(3-morpholinopropyl)spiro[indoline-3,2'-pyrrole]-2,5'(1'H)-dione is a spiro compound characterized by a unique molecular structure. The presence of bromobenzoyl, hydroxyl, and morpholinopropyl groups provides distinct properties, making it a significant molecule in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions:
Formation of Spiro Compound Core: : The synthesis begins with the formation of the spiro[indoline-3,2'-pyrrole] core. This is usually achieved through a reaction between an indoline derivative and a suitable pyrrole precursor.
Introduction of Substituents: : The 4-bromobenzoyl group is introduced via Friedel-Crafts acylation. The hydroxyl and morpholinopropyl groups are incorporated through nucleophilic substitution reactions.
Reaction Conditions: : Common conditions include the use of catalysts like aluminum chloride for acylation, with temperatures maintained at moderate levels (40-60°C) to facilitate the reactions.
Industrial Production Methods
Industrial production scales up these synthetic routes using continuous flow chemistry, optimizing reaction conditions for higher yields and purity. Solvent selection, reaction time, and temperature control are critical factors in scaling up.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The hydroxyl group can be oxidized to form ketones or carboxylic acids, depending on the oxidizing agent.
Reduction: : The bromobenzoyl group can undergo reduction to form benzyl or phenyl derivatives.
Substitution: : Both the bromine atom and the hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: : Sodium methoxide or similar strong bases in polar aprotic solvents.
Major Products
Oxidation: : Formation of benzoic acid derivatives.
Reduction: : Formation of benzyl alcohol derivatives.
Substitution: : Varied products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: : Used as a ligand in asymmetric catalysis.
Material Science: : Precursor for the synthesis of polymers with unique properties.
Biology
Enzyme Inhibition: : Investigated for its potential as an enzyme inhibitor due to its structural similarity to known inhibitors.
Medicine
Pharmaceuticals: : Potential lead compound in the development of anti-inflammatory and anti-cancer drugs.
Industry
Dyes and Pigments: : Used in the synthesis of novel dyes with enhanced stability and color properties.
Mecanismo De Acción
The compound exerts its effects primarily through interaction with specific molecular targets:
Enzyme Binding: : Inhibits enzyme activity by binding to the active site, preventing substrate access.
Receptor Modulation: : Binds to receptors, altering their activity and downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[indoline-3,2'-pyrrole]-2,5'(1'H)-dione: : Lacks the bromobenzoyl and morpholinopropyl groups, making it less versatile.
4'-hydroxy-1-methyl-1'-(3-morpholinopropyl)spiro[indoline-3,2'-pyrrole]-2,5'(1'H)-dione: : Lacks the bromobenzoyl group, resulting in different chemical reactivity.
Uniqueness
This should provide a comprehensive overview of 3'-(4-bromobenzoyl)-4'-hydroxy-1-methyl-1'-(3-morpholinopropyl)spiro[indoline-3,2'-pyrrole]-2,5'(1'H)-dione and its significance in various fields. Fascinating, isn't it?
Propiedades
IUPAC Name |
(4'E)-4'-[(4-bromophenyl)-hydroxymethylidene]-1-methyl-1'-(3-morpholin-4-ylpropyl)spiro[indole-3,5'-pyrrolidine]-2,2',3'-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26BrN3O5/c1-28-20-6-3-2-5-19(20)26(25(28)34)21(22(31)17-7-9-18(27)10-8-17)23(32)24(33)30(26)12-4-11-29-13-15-35-16-14-29/h2-3,5-10,31H,4,11-16H2,1H3/b22-21- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMAGJNKZKCIGK-DQRAZIAOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC=C(C=C4)Br)O)C(=O)C(=O)N3CCCN5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC=C(C=C4)Br)\O)/C(=O)C(=O)N3CCCN5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-Fluorophenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2565023.png)
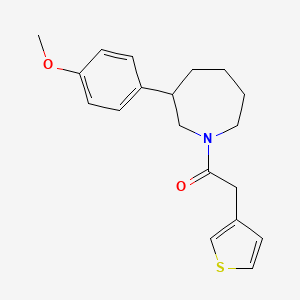
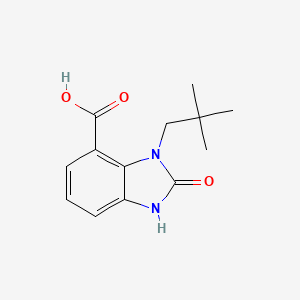
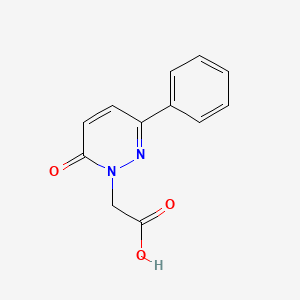
![methyl 2-({6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-5-yl}formamido)acetate](/img/structure/B2565027.png)
![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-3-(2-fluorophenyl)propan-1-one](/img/structure/B2565030.png)
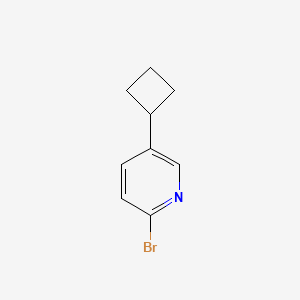
![3-(3-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2565033.png)
![N-cyclopropyl-2-[(1H-indol-3-yl)formamido]acetamide](/img/structure/B2565034.png)
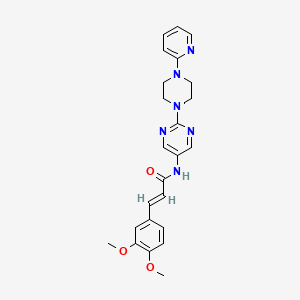
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2565039.png)
![5-[(4-Butylphenyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B2565040.png)
